tert-Butyl (R)-2-benzyl-4-methylpiperazine-1-carboxylate
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Overview
Description
tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a benzyl group, and a methyl group attached to a piperazine ring. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate typically involves the reaction of ®-2-benzyl-4-methylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It can serve as a model compound to investigate the interactions of piperazine-based drugs with biological targets .
Medicine
In medicinal chemistry, tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate is explored for its potential therapeutic applications. It may be used as a precursor in the synthesis of pharmaceutical agents with potential activity against various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ®-2-benzylpiperazine-1-carboxylate
- tert-Butyl ®-4-methylpiperazine-1-carboxylate
- tert-Butyl ®-2-benzyl-4-ethylpiperazine-1-carboxylate
Uniqueness
tert-Butyl ®-2-benzyl-4-methylpiperazine-1-carboxylate is unique due to the presence of both benzyl and methyl groups on the piperazine ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds .
Properties
Molecular Formula |
C17H26N2O2 |
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Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl (2R)-2-benzyl-4-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-10-18(4)13-15(19)12-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m1/s1 |
InChI Key |
WVXDNFNCEWEFIT-OAHLLOKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1CC2=CC=CC=C2)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC2=CC=CC=C2)C |
Origin of Product |
United States |
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